
Methylphenylarsinic acid
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Description
Methylphenylarsinic acid is a useful research compound. Its molecular formula is C7H9AsO2 and its molecular weight is 200.07 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Redox Reactions and Chelation
Methylphenylarsinic acid (pentavalent As) undergoes reduction to its trivalent analog in the presence of thiol-containing agents like 2,3-dimercaptopropane-1-sulfonate (DMPS). This redox reaction is followed by chelation, forming stable five-membered rings via As–S bonds .
Key Findings:
-
Reduction Mechanism :
R AsO OH 2DMPSR As OH 2DMPSR As S DMPS 2Trivalent intermediates are transient and rapidly chelated by DMPS, producing syn and anti diastereomers due to chiral centers at As and C8 of DMPS .
-
Reaction Kinetics :
Substituents on the aromatic ring influence reaction rates. Electron-withdrawing groups (e.g., –NO₂) accelerate reduction, while electron-donating groups (e.g., –NH₂) slow it .
Substituent (R) | Half-Life (t₁/₂, min) at pH 6 |
---|---|
–NO₂ (HNPAA) | 43 |
–H (PAA) | 29 |
–NH₂ (o-APAA) | 53 |
–NH₂ (p-APAA) | 79 |
Data inferred from analogous phenylarsonic acids . |
Enzymatic Methylation
Trivalent methylphenylarsenicals may undergo enzymatic methylation via arsenic (+3 oxidation state) methyltransferase (As3MT), using S-adenosylmethionine (SAM) as a methyl donor .
Key Findings:
-
Substrate Specificity :
R As OH 2GSHR As SG 2As3MTCH R As SG 2
Only trivalent species serve as substrates for As3MT. Pentavalent arsenicals require prior reduction (e.g., by glutathione) to react . -
Metabolic Relevance :
Methylation reduces cytotoxicity; trivalent arsenicals exhibit IC₅₀ values 300–30,000× lower than pentavalent forms .
Compound | IC₅₀ (μM) | Methylation Efficiency (%) |
---|---|---|
Roxarsone (ROX) | 120 | 36 |
3-AHPAA | 85 | >50 |
Data from chicken liver studies . |
Thermal Decomposition
Upon heating, this compound decomposes to arsenic oxides (e.g., As₂O₃) and volatile organic byproducts .
Key Findings:
-
Decomposition Pathway :
CH C H AsO OH 2ΔAs O +CO2+H O+Organic residues -
Stability :
Decomposition initiates near 300°C, with full degradation at 393°C .
Acid-Base Behavior
The acidity of this compound stems from its As–OH groups, with pKa values influenced by substituents .
Property | Value |
---|---|
pKa₁ (As–OH) | ~2.2 |
pKa₂ (As–OH) | ~8.9 |
Solubility in H₂O | 256 g/L (20°C) |
Data extrapolated from methanearsonic acid . |
Synthetic Routes
This compound can be synthesized via:
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing methylphenylarsinic acid to ensure reproducibility?
- Methodology : Follow guidelines for detailed synthesis protocols, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification steps. Ensure characterization via NMR, FT-IR, and mass spectrometry to confirm structural integrity. Experimental sections should mirror standardized formats (e.g., Beilstein Journal of Organic Chemistry guidelines), with explicit inclusion of safety measures for arsenic-containing compounds .
- Key Considerations : Document deviations from established methods, as even minor changes in stoichiometry or reaction time can alter yields or product purity. Reference prior studies to contextualize protocol choices .
Q. How should researchers address gaps in toxicological data for this compound in experimental design?
- Methodology : Conduct preliminary acute toxicity assays (e.g., LD50 in model organisms) and include negative controls. Use computational tools (QSAR models) to predict toxicity profiles when empirical data are unavailable. Cite limitations explicitly in discussions to guide future studies .
- Data Gaps : Note the absence of skin/eye irritation or chronic toxicity data in safety sheets; prioritize these in risk assessments for laboratory handling .
Q. What are the best practices for characterizing this compound’s stability under varying storage conditions?
- Methodology : Perform accelerated stability studies (e.g., exposure to heat, light, moisture) and monitor degradation via HPLC or UV-Vis spectroscopy. Reference stability guidelines from chemical safety data, which recommend storage in inert, dry environments away from strong acids/oxidizers .
- Documentation : Report deviations from ideal storage conditions in publications to aid reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodology : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, tandem MS for fragmentation patterns). Compare data with authoritative databases like NIST Chemistry WebBook, ensuring solvent and instrument calibration are consistent .
- Analysis : Statistically assess inter-laboratory variability and publish raw data in supplementary materials to facilitate meta-analyses .
Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology : Employ hyphenated techniques (LC-MS/MS, GC-ICP-MS) for sensitivity and specificity. Validate methods using spike-recovery experiments and matrix-matched calibration curves to account for interference .
- Advanced Considerations : Explore derivatization to enhance volatility or ionization efficiency, particularly for trace analysis .
Q. How should conflicting data on this compound’s reactivity with biomolecules be interpreted?
- Methodology : Replicate experiments under controlled redox conditions (e.g., anaerobic chambers) to isolate reaction pathways. Use kinetic studies and isotopic labeling to elucidate mechanisms. Contrast findings with computational simulations (DFT) to identify plausible intermediates .
- Critical Analysis : Highlight potential artifacts (e.g., photodegradation during assays) and propose orthogonal validation methods .
Q. Methodological and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodology : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. Report confidence intervals and goodness-of-fit metrics (R², AIC). Include raw data in appendices for transparency .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can researchers ensure ethical compliance when studying arsenic-containing compounds?
- Guidelines : Follow institutional protocols for hazardous waste disposal and personal protective equipment (PPE). Disclose funding sources and potential conflicts of interest in publications .
Q. Tables for Quick Reference
Properties
CAS No. |
13911-65-4 |
---|---|
Molecular Formula |
C7H9AsO2 |
Molecular Weight |
200.07 g/mol |
IUPAC Name |
methyl(phenyl)arsinic acid |
InChI |
InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
MROUTHHOGFJANY-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Canonical SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Key on ui other cas no. |
13911-65-4 |
Origin of Product |
United States |
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